molecular formula Er2Ru7 B14401170 Erbium--ruthenium (2/7) CAS No. 88387-67-1

Erbium--ruthenium (2/7)

Cat. No.: B14401170
CAS No.: 88387-67-1
M. Wt: 1042.0 g/mol
InChI Key: YQTNVNVHWBZDEL-UHFFFAOYSA-N
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Description

Contextualization of Rare-Earth Transition Metal Intermetallics in Advanced Materials Science

Rare-earth (RE) and transition metal (TM) intermetallic compounds form a cornerstone of modern materials science, prized for their diverse and tunable properties that stem from the unique interplay between the localized 4f electrons of the rare-earth elements and the itinerant d-electrons of the transition metals. This combination gives rise to a rich spectrum of physical phenomena, including complex magnetic ordering, giant magnetostriction, and significant magnetocaloric effects. wikipedia.org

These materials are critical components in a wide array of high-performance applications. For instance, RE-TM compounds are the basis for the strongest permanent magnets known, such as those of the Nd-Fe-B and Sm-Co types, which are indispensable in everything from computer hard drives and electric motors to wind turbines. science.gov The investigation into novel RE-TM stoichiometries continues to be a vibrant area of research, driven by the perpetual search for new materials with enhanced magnetic properties, improved thermal stability, or novel electronic characteristics like superconductivity. wikipedia.org The systematic study of how properties change with the choice of RE and TM elements and their atomic ratios allows scientists to design materials with tailored functionalities. science.gov

Overview of the Erbium-Ruthenium Chemical System and Known Stoichiometries

The Erbium-Ruthenium (Er-Ru) binary system is a representative example of a heavy rare-earth combined with a 4d transition metal. informahealthcare.com Erbium (Er), a lanthanide, contributes its localized 4f electrons and associated magnetic moment, while Ruthenium (Ru), a platinum group metal, provides a distinct electronic and structural framework. wikipedia.orgresearchgate.net The interaction between these two elements results in the formation of several stable intermetallic compounds at specific atomic ratios.

Thermodynamic assessments combining computational methods and experimental data have led to the characterization of five well-established stoichiometric compounds in the Er-Ru system. informahealthcare.comasminternational.org These phases are considered stable points in the Er-Ru phase diagram. However, it is noteworthy that a compound with the stoichiometry Er₂Ru₇ is not among the currently documented stable intermetallic phases in the comprehensive literature. informahealthcare.comasminternational.orgaps.org

Detailed research findings on the confirmed compounds are summarized in the table below.

CompoundPearson SymbolSpace GroupPrototype
Er₃RuoP16PnmaFe₃C
Er₅Ru₂mS28C2/cMn₅C₂
Er₃Ru₂hP10P6₃/mEr₃Ru₂
ErRu₂hP12P6₃/mmcMgZn₂
Er₄₄Ru₂₅--Y₄₄Ru₂₅

Data sourced from thermodynamic assessments of the Er-Ru system. informahealthcare.comasminternational.org

Rationale for Investigating Novel Erbium-Ruthenium Stoichiometries, with Emphasis on Er₂Ru₇

The exploration of novel stoichiometries like Er₂Ru₇ is driven by several key scientific motivations. Phase diagrams, which map the stable phases of a material system, are often incomplete, particularly in systems with very high melting temperatures, a known challenge on the ruthenium-rich side of RE-Ru diagrams. asminternational.org This leaves open the possibility that other stable or metastable compounds exist but have not yet been synthesized or identified.

The specific stoichiometry Er₂Ru₇ represents a ruthenium-rich composition (77.8 at.% Ru). Investigating such phases is crucial for understanding the limits of phase formation and for searching for new materials with properties distinct from the known erbium-richer compounds. The ratio of the RE element to the TM element fundamentally determines the balance of electronic and magnetic interactions. Altering this ratio to favor the transition metal, as in the hypothetical Er₂Ru₇, could lead to:

Novel Magnetic Behavior: The magnetic ordering in RE-TM compounds is mediated by the conduction electrons (RKKY interaction) and is highly sensitive to the distance between the magnetic RE ions. A ruthenium-rich structure would impose a different crystal lattice, altering these distances and potentially leading to unique magnetic ground states not observed in other Er-Ru phases.

Enhanced Superconductivity: While some ruthenium alloys are known to be superconductive, the presence of the magnetic erbium ion typically suppresses this phenomenon. researchgate.net However, in specific crystal structures, the interplay between magnetism and superconductivity can lead to exotic states. Exploring new structures is a key pathway to discovering such materials.

New Structural Prototypes: The discovery of a new stable compound like Er₂Ru₇ would likely mean the discovery of a new crystal structure type, adding fundamental knowledge to the field of inorganic chemistry and crystallography.

Computational materials science provides the tools to predict whether a hypothetical compound like Er₂Ru₇ could be stable before attempting complex and costly synthesis experiments. berkeley.edu

Interdisciplinary Research Approaches in Erbium-Ruthenium Systems

The investigation of novel compounds such as Er₂Ru₇ necessitates a deeply interdisciplinary approach, integrating computational prediction with experimental synthesis and characterization. This synergistic process is at the forefront of modern materials discovery.

Computational Prediction (Ab-initio and CALPHAD Methods):

Ab-initio (First-Principles) Calculations: These quantum mechanical calculations are used to predict the fundamental properties of a hypothetical compound from the ground up, without experimental input. Researchers can calculate the formation energy of Er₂Ru₇ in various possible crystal structures to determine if it is thermodynamically stable relative to other known phases or the pure elements. informahealthcare.comberkeley.eduup.ac.za These methods also predict key properties like the crystal lattice parameters, electronic band structure, and magnetic properties.

CALPHAD (Calculation of Phase Diagrams): The CALPHAD method uses available experimental data and theoretical predictions to model the thermodynamic properties of all phases in a system. osti.gov This allows for the calculation of the entire phase diagram, helping to identify composition and temperature ranges where a new phase like Er₂Ru₇ might be stable and could be targeted for synthesis. informahealthcare.com

Experimental Synthesis:

Guided by computational predictions, experimentalists can attempt to synthesize the target compound. A common method for such intermetallics is arc-melting the constituent elements (erbium and ruthenium) in a high-purity argon atmosphere, followed by high-temperature annealing for extended periods to promote the formation of the desired equilibrium phase.

Structural and Physical Characterization:

X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure of the resulting material. By comparing the experimental diffraction pattern to those predicted by ab-initio calculations for Er₂Ru₇, researchers can confirm the formation of the new phase and solve its crystal structure.

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the microstructure of the sample, confirm its chemical composition, and identify different phases present.

Property Measurement: Once a new phase is confirmed, its physical properties, such as magnetic susceptibility, magnetization, electrical resistivity, and specific heat, are measured as a function of temperature and magnetic field to fully characterize its behavior.

This iterative cycle of prediction, synthesis, and characterization is essential for navigating the complex landscape of intermetallic systems and for the discovery and validation of novel compounds like Erbium-Ruthenium (2/7).

Properties

CAS No.

88387-67-1

Molecular Formula

Er2Ru7

Molecular Weight

1042.0 g/mol

IUPAC Name

erbium;ruthenium

InChI

InChI=1S/2Er.7Ru

InChI Key

YQTNVNVHWBZDEL-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Ru].[Er].[Er]

Origin of Product

United States

Phase Stability and Thermodynamic Assessment of Erbium Ruthenium Intermetallics

Theoretical Frameworks for Intermetallic Compound Stability in Rare-Earth Systems

The stability of intermetallic compounds within rare-earth systems like Er-Ru is evaluated using sophisticated theoretical and computational frameworks. These methods allow for the prediction and assessment of thermodynamic properties and phase equilibria. researcher.life

First-principles or ab-initio calculations are a cornerstone of computational materials science, providing a way to determine the enthalpies of formation for intermetallic compounds without prior experimental data. tandfonline.combohrium.cominformahealthcare.com This quantum mechanical approach calculates the total energy of a system's crystal structure, from which the formation enthalpy—a key indicator of a compound's stability—can be derived. researchgate.net In the Erbium-Ruthenium system, the enthalpies of formation for the various intermetallic compounds have been calculated using these methods, providing essential data for thermodynamic modeling. researcher.lifetandfonline.com These calculations serve as a foundational dataset for more comprehensive thermodynamic assessments. researchgate.net

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems and to calculate their phase diagrams. figshare.com For the Er-Ru system, the CALPHAD approach has been utilized to optimize thermodynamic parameters by combining experimental data with the results from ab-initio calculations. tandfonline.comtandfonline.com This method allows for the evaluation of the phase diagram and the thermodynamic properties of the entire system across different compositions and temperatures. researchgate.net The process involves creating a thermodynamic model for each phase, with adjustable parameters that are optimized to best fit all available experimental and theoretical data, ensuring a self-consistent thermodynamic database. researchgate.net

Computational thermodynamics relies on modeling the Gibbs energy for each phase within a system. The stability of a phase is determined by its Gibbs energy relative to other phases at a given temperature, pressure, and composition. In the assessment of the Er-Ru system, the Gibbs energy of the liquid phase was described using an exponential or a Redlich-Kister model. researcher.liferesearchgate.net The stable intermetallic compounds (Er3Ru, Er5Ru2, Er3Ru2, ErRu2, and Er44Ru25) were treated as stoichiometric phases, while a solution model was applied to the solid solution phases. tandfonline.comtandfonline.com By defining these models, the full phase diagram and thermodynamic properties can be calculated, providing a comprehensive understanding of the system's behavior. researcher.life

Evaluation of Thermodynamic Stability of Potential Er2Ru7 Phase

A review of the thermodynamic assessments and phase diagram calculations for the Erbium-Ruthenium system, based on the combined ab-initio and CALPHAD methodologies, does not indicate the existence of a stable intermetallic compound with the stoichiometry Er2Ru7. researcher.lifetandfonline.comtandfonline.comresearchgate.net The established phase diagrams and thermodynamic evaluations focus on the five known stable compounds, and there is no mention in the surveyed literature of a potential or observed Er2Ru7 phase.

Comparison with Known Stable Erbium-Ruthenium Phases (e.g., Er3Ru, Er5Ru2, Er3Ru2, ErRu2, Er44Ru25)

The Er-Ru binary system is characterized by five well-established, stable intermetallic compounds: Er3Ru, Er5Ru2, Er3Ru2, ErRu2, and Er44Ru25. researcher.lifetandfonline.comtandfonline.com These compounds are treated as stoichiometric in thermodynamic models. researchgate.net Each of these phases possesses a distinct crystal structure. tandfonline.com The thermodynamic stability of these compounds has been underpinned by ab-initio calculations of their formation enthalpies, which are essential inputs for the CALPHAD modeling of the complete phase diagram. tandfonline.com

Calculated Enthalpies of Formation and Crystal Structures of Stable Er-Ru Intermetallic Compounds
CompoundEnthalpy of Formation (kJ/mol)Crystal Structure Type
Er3Ru-23.73Fe3C
Er5Ru2-31.13Mn5C2
Er3Ru2-42.33-
Er44Ru25-47.50Y44Ru25
ErRu2-52.07MgZn2

Data sourced from a 2024 study by Boulgana et al. on the thermodynamic assessment of the Erbium-Ruthenium system. tandfonline.com

Influence of Compositional Variations on Phase Formation

The formation of specific intermetallic phases in the Erbium-Ruthenium system is highly dependent on the atomic composition. The phase diagram illustrates that distinct, line compounds are formed at specific stoichiometric ratios rather than phases with wide homogeneity ranges. tandfonline.comresearchgate.net The five known stable intermetallic compounds—Er3Ru, Er5Ru2, Er3Ru2, ErRu2, and Er44Ru25—are considered stoichiometric phases. researcher.lifetandfonline.com This indicates that their formation is favored only at or very near their precise chemical formulas. Any significant deviation from these compositions will lead to the formation of a mixture of adjacent phases as predicted by the phase diagram. tandfonline.com The low solubility of Ru in Er and vice versa further emphasizes the tendency of the system to form ordered intermetallic compounds at specific compositions rather than extensive solid solutions.

Synthesis Methodologies for Erbium Ruthenium Intermetallic Compounds

Conventional Solid-State Synthesis Techniques

Solid-state synthesis represents the most common and direct route for producing bulk polycrystalline samples of erbium-ruthenium intermetallics. These methods involve the direct reaction of the elemental constituents at elevated temperatures.

Arc melting is a primary technique for synthesizing a wide range of intermetallic compounds, particularly those involving rare-earth metals. mdpi.com The process begins with high-purity erbium and ruthenium metals, weighed in the desired stoichiometric ratio.

Process Description:

Preparation: The elemental erbium and ruthenium are placed on a water-cooled copper hearth within a sealed chamber.

Melting: The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically high-purity argon, to prevent oxidation. A high electric current is passed through a non-consumable tungsten electrode, creating an arc that melts the raw materials at temperatures exceeding their melting points.

Homogenization: To ensure a uniform composition, the resulting alloy button is typically flipped and re-melted multiple times.

Annealing: As-cast ingots from arc melting are often inhomogeneous and may not represent the equilibrium phase. A crucial subsequent step is annealing. The ingot is sealed in an evacuated quartz or tantalum tube and heated in a furnace for an extended period, ranging from several days to weeks, at a temperature below the alloy's solidus temperature. This process promotes atomic diffusion, relieves internal stresses, and facilitates the formation of the desired ordered intermetallic phase.

ParameterTypical Value/ConditionPurpose
Starting MaterialsErbium (≥99.9% purity), Ruthenium (≥99.9% purity)Ensures high purity of the final compound.
AtmosphereHigh-purity ArgonPrevents oxidation of reactive erbium.
Melting Cycles3-5 timesPromotes initial homogenization of the melt.
Annealing Temp.800 - 1200 °C (Varies by compound)Facilitates atomic diffusion and phase ordering.
Annealing Time1 - 4 weeksAllows the system to reach thermodynamic equilibrium.

High-temperature synthesis, whether through arc melting or direct reaction in a furnace, requires careful consideration of several factors critical to forming phase-pure erbium-ruthenium compounds.

Reactivity: Erbium is highly reactive, especially at elevated temperatures, readily forming oxides and nitrides. All high-temperature procedures must be conducted under a high vacuum or in a highly pure inert atmosphere.

Vapor Pressure: While ruthenium has a very high boiling point, erbium has a significant vapor pressure at the temperatures required for synthesis. This can lead to stoichiometric deviations during prolonged heating. Sealing the reactants in a tantalum tube, which is resistant to reaction with rare-earth metals, can mitigate this issue.

Phase Equilibria: The specific intermetallic phase formed is dictated by the Er-Ru phase diagram. Precise temperature control during synthesis and annealing is essential to target a specific compound and avoid the formation of adjacent phases. For example, peritectically forming compounds require careful cooling protocols to be isolated.

Advanced Synthesis Approaches for Controlled Intermetallic Formation

Advanced synthesis methods offer greater control over the final product's characteristics, such as particle size, crystal quality, and morphology, which are often not achievable through conventional solid-state routes.

Solution-phase synthesis, or colloidal synthesis, is a bottom-up approach primarily used for producing nanoparticles of intermetallic compounds. nih.gov This method involves the chemical reduction of precursor salts in a solvent.

Process Description:

Precursors: Soluble salts of erbium (e.g., erbium chloride) and ruthenium (e.g., ruthenium chloride) are dissolved in a high-boiling-point solvent.

Reaction: A reducing agent is introduced at a controlled temperature, leading to the co-reduction of the metal ions and the nucleation of nanoparticles. Surfactants are often used to control particle growth and prevent aggregation.

Post-Treatment: The initially formed nanoparticles are typically a disordered solid solution. A crucial post-synthesis annealing step under a reducing atmosphere (e.g., H₂/Ar) is required to induce the atomic ordering necessary to form the crystalline intermetallic phase. nih.gov

StepKey ParametersOutcome
Co-reduction Precursor choice, Solvent, Temperature, SurfactantsFormation of disordered alloy nanoparticles.
Annealing Temperature, Time, Atmosphere (e.g., H₂/Ar)Transformation to ordered intermetallic nanoparticles.

The flux growth method is a powerful technique for synthesizing high-quality single crystals of intermetallic compounds, which are essential for accurately measuring their intrinsic physical properties. nih.govtdl.org This method uses a molten metal or salt as a solvent (flux) to dissolve the constituent elements and facilitate crystal growth at temperatures below the target compound's melting point. researchgate.net

Process Description:

Assembly: High-purity erbium, ruthenium, and a flux material are placed in an inert crucible, typically made of alumina (B75360) or tantalum. A common flux for rare-earth intermetallics is a low-melting-point metal like aluminum or tin. wikipedia.org

Heating: The crucible is sealed in an evacuated quartz tube and heated to a high temperature (e.g., 1000-1200 °C) where the constituents dissolve in the molten flux.

Cooling: The system is then cooled very slowly over an extended period. This slow cooling reduces the solubility of the desired Er-Ru compound in the flux, leading to nucleation and growth of single crystals.

Crystal Isolation: Once cooled to room temperature, the solid flux is removed, either mechanically or by dissolving it in a suitable etchant (e.g., hydrochloric acid for an aluminum flux) that does not react with the intermetallic crystals.

Flux MaterialTypical Temperature RangeAdvantages
Aluminum1000 - 1200 °CLow melting point, can be removed with NaOH or HCl.
Tin900 - 1100 °CGood solvent for many intermetallics, can be removed with HCl.
ErCl₃/LiCl EutecticLower TemperaturesCan enable growth at lower temperatures than metallic fluxes.

Vapor-phase synthesis methods, such as Chemical Vapor Deposition (CVD), are primarily used for creating thin films of materials. wikipedia.org Synthesizing a binary intermetallic film like an erbium-ruthenium compound via CVD is complex, requiring volatile precursors for both elements that can decompose cleanly at similar temperatures.

Process Description:

Precursors: Volatile organometallic or halide precursors for both erbium and ruthenium are necessary. Finding a suitable, stable, and volatile erbium precursor is a significant challenge.

Deposition: The precursor vapors are introduced into a reaction chamber containing a heated substrate. The precursors adsorb onto the substrate surface and decompose, depositing a film of the Er-Ru alloy.

Control: The stoichiometry of the film is controlled by the partial pressures and flow rates of the precursors. The substrate temperature is critical for controlling the film's crystallinity and phase. As with solution-phase methods, an in-situ or ex-situ annealing step may be required to transform a disordered alloy film into a crystalline intermetallic phase.

Due to the challenges in precursor chemistry for rare-earth elements, CVD is not a common method for synthesizing bulk or crystalline Er-Ru intermetallics but remains a potential route for specialized thin-film applications. rsc.org

Mechanical Alloying Techniques

Mechanical alloying is a solid-state powder processing technique that has proven effective in synthesizing both stable and metastable alloy phases, including nanocrystalline and amorphous materials. This method is particularly well-suited for producing compounds that are difficult to form by conventional melting techniques. The process involves the repeated welding, fracturing, and re-welding of a blend of elemental powders in a high-energy ball mill.

The synthesis of erbium-ruthenium compounds via mechanical alloying would begin with high-purity powders of erbium and ruthenium. These powders are loaded into a hardened steel or tungsten carbide vial along with several hardened steel or tungsten carbide balls. The vial is sealed in an inert atmosphere, typically argon, to prevent oxidation of the reactive metal powders. The high-energy milling process subjects the powders to intense mechanical forces from the colliding balls, leading to the formation of the desired intermetallic compound.

Key parameters that must be carefully controlled during the mechanical alloying process include the ball-to-powder weight ratio, the milling speed and duration, and the milling atmosphere. These parameters collectively determine the energy input into the powder mixture and, consequently, the final phase and microstructure of the product.

Interactive Data Table: General Parameters for Mechanical Alloying of Intermetallic Compounds

ParameterTypical RangeSignificance
Milling Speed (RPM) 200 - 1200Controls the impact energy and frequency of collisions.
Ball-to-Powder Ratio 5:1 - 20:1Influences the efficiency of energy transfer to the powder.
Milling Time (hours) 10 - 100Determines the extent of alloying and phase formation.
Milling Atmosphere Inert (e.g., Argon)Prevents oxidation and contamination of the powder.
Process Control Agent Small amounts of organic liquidsCan be used to prevent excessive cold welding.

Subsequent to the milling process, the resulting powder may require a consolidation step, such as hot pressing or spark plasma sintering, to produce a dense bulk material. An annealing heat treatment may also be necessary to relieve internal stresses and promote the formation of a more ordered crystal structure.

Challenges in Synthesizing Specific Erbium-Ruthenium Stoichiometries (e.g., Er2Ru7)

The synthesis of specific, and particularly non-equilibrium, erbium-ruthenium stoichiometries like Er2Ru7 presents several significant challenges that require precise control over the synthesis conditions.

Management of Component Volatility and Purity

A primary challenge in the high-temperature synthesis of erbium-ruthenium alloys is the management of the vapor pressures of the constituent elements. Both erbium and ruthenium have appreciable vapor pressures at elevated temperatures, which can lead to compositional changes during synthesis if not properly controlled. This is particularly critical in processes that involve melting or high-temperature annealing.

Ruthenium, in particular, can exhibit significant volatility, especially in the presence of oxygen, where it can form volatile oxides like RuO₃ and RuO₄. This necessitates the use of high-vacuum or highly pure inert atmospheres during synthesis to prevent the loss of ruthenium.

Erbium is also susceptible to evaporation at high temperatures. The disparity in vapor pressures between erbium and ruthenium can lead to a preferential loss of one component, resulting in a deviation from the target stoichiometry.

Interactive Data Table: Vapor Pressure of Erbium and Ruthenium at Various Temperatures

Temperature (°C)Erbium Vapor Pressure (Pa)Ruthenium Vapor Pressure (Pa)
12311-
139010-
1612100-
18901000-
227910000-
2315-1
2538-10
2814-100
2859100000-
3151-1000
3572-10000
4115-100000

Data is indicative and sourced from scientific databases.

Maintaining the purity of the starting materials and preventing contamination during processing are also critical. Both erbium and ruthenium are prone to reacting with interstitial elements like oxygen and nitrogen at elevated temperatures, which can lead to the formation of undesirable oxide and nitride phases. The milling media used in mechanical alloying can also be a source of contamination.

Achieving Homogeneous Composition and Microstructure

Ensuring a homogeneous distribution of erbium and ruthenium throughout the final product is essential for achieving uniform properties. In conventional melting and casting, significant elemental segregation can occur during solidification due to differences in the melting points and densities of the constituent elements. This results in a non-uniform microstructure with variations in chemical composition.

To overcome this, post-synthesis homogenization annealing is often employed. This heat treatment process is carried out at a high temperature for an extended period to promote atomic diffusion and eliminate compositional gradients. The effectiveness of homogenization depends on the temperature and duration of the anneal.

In solid-state synthesis methods like mechanical alloying, homogeneity is achieved through the repeated fracturing and welding of the powder particles. This process intimately mixes the constituent elements at a very fine scale. However, achieving perfect atomic-level homogeneity can still be challenging and may depend on the milling parameters. Subsequent heat treatment can further improve the homogeneity of mechanically alloyed powders. The challenge lies in selecting an annealing temperature that is high enough to promote diffusion but low enough to prevent the decomposition of a metastable phase like Er2Ru7 into more stable equilibrium phases.

Crystallographic Analysis and Structural Characterization of Erbium Ruthenium Intermetallics

Elucidation of Crystal Structures in Rare-Earth Ruthenium Systems

The erbium-ruthenium system is known to form several stable intermetallic compounds, including Er3Ru, Er5Ru2, Er3Ru2, ErRu2, and Er44Ru25. tandfonline.comtandfonline.com The crystal structures of these phases are diverse and often belong to established structural prototypes that are common in rare-earth-transition metal systems.

The intermetallic compounds in the Er-Ru system crystallize in several different structure types. tandfonline.com For instance, Er3Ru adopts the orthorhombic Fe3C (cementite) structure, while Er5Ru2 crystallizes in the monoclinic Mn5C2-type structure. The compound ErRu2 is found to have the cubic MgZn2-type Laves phase structure. tandfonline.com The complex Er44Ru25 compound crystallizes with the Y44Ru25-type structure. tandfonline.com

A particularly interesting compound is Er3Ru2, which has a hexagonal crystal structure with the space group P63/m. researchgate.netacs.org This structure is characterized by columns of erbium trigonal prisms centered by ruthenium atoms. researchgate.net Additionally, there are channels formed by an octahedral arrangement of erbium atoms that are occupied by other ruthenium atoms. researchgate.net

CompoundStructural PrototypeCrystal SystemSpace Group
Er3RuFe3COrthorhombicPnma
Er5Ru2Mn5C2MonoclinicC2/c
Er3Ru2-HexagonalP63/m
ErRu2MgZn2HexagonalP63/mmc
Er44Ru25Y44Ru25--

A fascinating aspect of some intermetallic compounds is the existence of modulated and incommensurate structures, where the atomic arrangement deviates from perfect periodicity. bruker.com In such structures, additional satellite reflections are observed in the diffraction patterns that cannot be indexed with a single unit cell. youtube.com

Within the erbium-ruthenium system, the compound Er3Ru2 is a prime example of a composite modulated structure. lu.semdpi.com It has been reported that the ruthenium atoms located within the octahedral channels of the erbium framework have a periodicity along the c-axis that is incommensurate with the periodicity of the main Er-Ru framework. mdpi.com This means that the arrangement of these channel ruthenium atoms does not repeat at regular intervals corresponding to the unit cell of the surrounding structure. mdpi.com The isostructural compound Y3Ru2−x has been studied in detail and its incommensurate nature was confirmed using a (3+1)d superspace group for the structural description. mdpi.com Such incommensurate structures are thought to arise from competing interactions within the crystal lattice. aps.org

Advanced Diffraction Techniques for Structural Determination

The accurate determination of the crystal and magnetic structures of erbium-ruthenium intermetallics relies on a suite of advanced diffraction techniques. These methods provide detailed information about atomic positions, lattice parameters, and the arrangement of magnetic moments.

Single crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of crystal structures. mdpi.com By analyzing the diffraction pattern produced when a single crystal is illuminated by an X-ray beam, it is possible to obtain a detailed three-dimensional map of the electron density within the unit cell. This allows for the accurate determination of atomic positions, bond lengths, and bond angles. mdpi.com In the context of erbium-ruthenium compounds, SCXRD is essential for resolving the complex structures of new phases and for the detailed refinement of atomic coordinates and site occupancies. researchgate.net For instance, the crystal structure of Er3Ru2 was determined using single-crystal diffractometer methods. researchgate.net The study of the isostructural Y3Ru2−x utilized single crystal synchrotron data to solve its complex incommensurate structure. mdpi.com

TechniqueInformation ObtainedApplication to Er-Ru System
Single Crystal X-ray DiffractionPrecise atomic positions, bond lengths, bond angles, space group determination.Determination of the crystal structure of new phases like Er3Ru2 and solving complex incommensurate structures.
Powder X-ray Diffraction and Rietveld AnalysisPhase identification, lattice parameter refinement, quantitative phase analysis.Characterization of polycrystalline samples, confirmation of phase purity, and refinement of crystal structures.
Neutron DiffractionDetermination of atomic and magnetic structures, localization of light atoms.Elucidation of the magnetic ordering and moments in compounds like ErRu2Si2.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of lattice parameters from polycrystalline samples. lc3.ch The resulting diffraction pattern is a fingerprint of the crystalline material. The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material by fitting a calculated diffraction pattern to the experimental powder diffraction data. xray.czbohrium.com This method allows for the refinement of various parameters, including lattice parameters, atomic positions, and site occupancy factors. researchgate.net In the study of erbium-ruthenium alloys, PXRD is routinely used to check the phase purity of synthesized samples and to identify the different intermetallic compounds present in an alloy. tandfonline.com Rietveld analysis can then be employed to obtain accurate structural information from these powder samples. researchgate.netresearchgate.net

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly powerful for studying the magnetic properties of materials. aps.orgcmu.edu Neutrons are scattered by the atomic nuclei and also interact with the magnetic moments of unpaired electrons. aps.org This makes neutron diffraction an ideal tool for determining the arrangement of magnetic moments in a crystal, a phenomenon known as magnetic structure. dtu.dk Many rare-earth intermetallic compounds, including those containing erbium, exhibit complex magnetic ordering at low temperatures. nsf.gov Neutron diffraction studies have been crucial in elucidating the magnetic structures of various rare-earth ruthenium compounds, such as the modulated magnetic structures in TbRu2Si2 and the in-plane magnetic anisotropy in ErRu2Si2. dtu.dkiaea.org This technique is therefore essential for a complete understanding of the structure-property relationships in the erbium-ruthenium system.

Electron Diffraction-Based Methods (EBSD, SAED, HRTEM)

While detailed experimental studies employing electron diffraction techniques specifically on the Erbium-Ruthenium system are not extensively documented in publicly available literature, these methods are standard and powerful tools for the crystallographic analysis of intermetallic compounds. Their potential application to Er-Ru alloys is detailed below.

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of grains in a polycrystalline sample. bruker.com In the context of Er-Ru intermetallics, EBSD would be invaluable for:

Phase Mapping: Differentiating between various Er-Ru phases (e.g., Er₃Ru, Er₅Ru₂, Er₃Ru₂, ErRu₂, and Er₄₄Ru₂₅) based on their unique crystal structures. tandfonline.com

Texture Analysis: Quantifying the preferred crystallographic orientation of grains, which can develop during solidification or subsequent processing.

Grain Boundary Characterization: Identifying the nature and distribution of boundaries between different grains, which significantly influences mechanical and physical properties.

Selected Area Electron Diffraction (SAED) is a transmission electron microscope (TEM) technique that provides diffraction patterns from a specific, localized area of a sample. wikipedia.org For Er-Ru compounds, SAED would be instrumental in:

Crystal Structure Determination: The geometry and spacing of spots in a diffraction pattern can be used to determine the lattice parameters and crystal system of an individual nanocrystal or grain.

Phase Identification: By comparing experimentally obtained diffraction patterns with simulated patterns for known phases, the composition of a specific region can be identified.

Defect Analysis: The presence of defects such as dislocations or stacking faults can introduce characteristic features in SAED patterns.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic lattice of a material. wikipedia.orgbionity.com In the study of Er-Ru intermetallics, HRTEM would offer atomic-level insights into:

Lattice Imaging: Direct visualization of the arrangement of erbium and ruthenium atoms, enabling the confirmation of crystal structures determined by other methods.

Interface Characterization: Imaging the atomic structure of interfaces between different Er-Ru phases or between the intermetallic and a substrate.

Nanoscale Defect Analysis: Providing detailed information about the core structure of dislocations and other crystalline imperfections.

Structural Characterization of Hypothetical Er₂Ru₇

The compound with the stoichiometry Er₂Ru₇ is considered hypothetical, as it does not appear in the established Er-Ru phase diagram and no experimental or theoretical crystallographic data for it is currently available in scientific literature. tandfonline.com The characterization of such a hypothetical compound would rely on computational modeling and theoretical predictions.

The initial step in characterizing a hypothetical compound like Er₂Ru₇ would involve ab initio (first-principles) calculations, a computational method rooted in quantum mechanics. These calculations can predict the stability of various crystal structures at a given composition. The process would typically involve:

Structural Prototyping: A range of plausible crystal structure prototypes would be selected based on known intermetallic compounds with similar stoichiometries (A₂B₇).

Energy Minimization: For each prototype, the total energy of the system would be calculated as a function of the lattice parameters and atomic positions. The structure with the lowest formation enthalpy would be predicted as the most stable.

Symmetry Analysis: From the relaxed, lowest-energy structure, the space group and theoretical lattice parameters (a, b, c, α, β, γ) would be determined.

The predicted stability and crystal structure would be highly dependent on the computational methods and approximations used.

Once a stable or metastable crystal structure for the hypothetical Er₂Ru₇ is predicted, the same ab initio calculations would provide the precise locations of the erbium and ruthenium atoms within the unit cell. This involves determining:

Wyckoff Positions: The specific symmetry-defined sites within the predicted space group that each atom occupies.

The following table outlines the kind of theoretical data that would be generated for the hypothetical Er₂Ru₇ compound.

PropertyPredicted Value (Hypothetical)Method of Determination
Crystal System To be determinedAb initio total energy calculations
Space Group To be determinedSymmetry analysis of the lowest energy structure
Lattice Parameters a, b, c, α, β, γAb initio structural relaxation
Atomic Positions (Er) Wyckoff positions (x, y, z)Ab initio structural relaxation
Atomic Positions (Ru) Wyckoff positions (x, y, z)Ab initio structural relaxation
Site Occupancy 100% for designated sitesEnergy minimization calculations

It is crucial to emphasize that without experimental synthesis and characterization, the existence and predicted crystal structure of Er₂Ru₇ remain purely theoretical.

Electronic Structure Investigations in Erbium Ruthenium Systems

Theoretical Approaches to Electronic Structure

Theoretical studies provide fundamental insights into the electronic band structure, density of states, and bonding characteristics of materials. For complex intermetallic systems involving rare-earth elements like erbium and transition metals like ruthenium, specific computational methods are required to accurately model their unique electronic features.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic properties of intermetallic compounds. umn.eduresearchgate.net This first-principles method allows for the calculation of a system's electronic structure by modeling its electron density. umn.edu In the context of erbium-ruthenium systems, DFT calculations are used to determine properties such as structural stability, heats of formation, and the electronic density of states (DOS). researchgate.net

DFT simulations for such materials are typically performed using established quantum chemistry packages. ucsd.edu The choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions, is crucial for obtaining accurate results. researchgate.net Various functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) and hybrid functionals, are employed depending on the specific properties being investigated. researchgate.net

Parameter Typical Implementation in DFT Calculations for Intermetallics Purpose
Exchange-Correlation Functional PBE (Perdew-Burke-Ernzerhof), B3LYPApproximates the exchange and correlation energy of the interacting electron system.
Pseudopotential Ultrasoft Pseudopotentials, Projector Augmented Wave (PAW)Represents the interaction between valence electrons and the atomic core (nucleus and inner electrons). researchgate.net
Basis Set Plane-wave basis sets, Localized atomic orbitalsA set of functions used to represent the electronic wavefunctions.
k-point Sampling Monkhorst-Pack gridDefines the density of points for integration over the Brillouin zone to calculate electronic properties.

This table presents typical parameters used in DFT calculations for intermetallic systems similar to Erbium-Ruthenium.

A significant challenge in the theoretical modeling of erbium-containing compounds is the treatment of the 4f electrons. researchgate.net These electrons are strongly correlated and localized, meaning their behavior is not well-described by standard DFT approximations, which are based on a model of independent electrons. aps.org The strong on-site Coulomb interaction (re-pulsion) between f-electrons plays a dominant role in determining the electronic and magnetic properties of these materials. researchgate.net

To address this, theoretical approaches often go beyond standard DFT. Methods like DFT+U add a Hubbard U term to the calculations to better account for the on-site Coulomb interactions of the localized f-electrons. researchgate.net This approach has been shown to improve the agreement between calculated electronic structures and experimental spectroscopic data for rare-earth compounds. researchgate.net The proper treatment of these f-electrons is essential, as their energy levels and hybridization with other orbitals dictate many of the material's properties. core.ac.uk

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This effect is particularly strong in heavy elements like erbium and ruthenium. arxiv.orgosti.gov In ruthenium compounds, SOC is significant enough to influence the electronic states near the Fermi level, affecting properties like charge transfer and the rates of intersystem crossing. arxiv.orgarxiv.org The interaction can cause splitting of energy bands and is crucial for accurately describing the electronic structure. aps.org

For rare-earth elements such as erbium, the spin-orbit interaction is a dominant force that couples the total spin and orbital angular momenta of the 4f electrons. osti.gov This coupling is fundamental to understanding the magnetic anisotropy and crystal field effects in these materials. In theoretical calculations for Er-Ru systems, the inclusion of SOC is necessary to correctly predict the electronic band structure and magnetic properties.

Experimental Probes of Electronic Structure

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic states in a material. Spectroscopic methods are particularly powerful for probing the occupied and unoccupied electronic states.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local atomic and electronic structure of materials. acs.org The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region, close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. aps.orgnih.gov For instance, by measuring the Ru K-edge or L-edge, one can determine the valence state of ruthenium in a compound. aps.orgresearchgate.net The shape and position of the absorption edge are sensitive to the local electronic environment. nih.gov

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic structure. nih.gov Analysis of the EXAFS signal can determine the bond lengths, coordination numbers, and types of neighboring atoms around the absorbing element with high precision. scite.ai This makes it an invaluable tool for determining the local coordination environment of both erbium and ruthenium atoms within an intermetallic compound.

Element Absorption Edge Edge Energy (keV) Information Probed
Ruthenium (Ru)K-edge~22.117Ru oxidation state, local geometry, Ru-Ru/Ru-Er coordination
Ruthenium (Ru)L₃-edge~2.838Unoccupied Ru 4d electronic states, spin state
Erbium (Er)L₃-edge~8.358Unoccupied Er 5d electronic states, Er valence state

This table shows representative X-ray absorption edge energies for Ruthenium and Erbium, which are used in XAS studies.

Optical conductivity measurements probe the electronic excitations in a material by measuring its response to electromagnetic radiation over a range of frequencies. The resulting optical conductivity spectrum provides insights into the electronic band structure. sci-hub.se Features in the spectrum, such as peaks and edges, correspond to interband transitions—the excitation of electrons from occupied to unoccupied states.

By analyzing the optical conductivity, researchers can identify the energy gaps between different bands and gain information about the character of the electronic states involved in the transitions. For a metallic system like an erbium-ruthenium intermetallic, the low-frequency response is typically dominated by the intraband transitions of free carriers (the Drude response), while higher frequencies reveal the details of the interband transitions. This data provides a crucial test for theoretical band structure calculations. sci-hub.se

Magnetic Phenomena and Ordering in Erbium Ruthenium Intermetallics

Manifestations of Magnetic Ordering in Rare-Earth Ruthenium Systems

The ordering of magnetic moments in rare-earth (RE) ruthenium systems is dictated by a delicate balance of competing interactions, leading to a diverse range of magnetic structures at low temperatures. researchgate.net The localized nature of the 4f electrons of the rare-earth element is central to these properties, while the ruthenium atoms mediate the interactions that lead to long-range magnetic order. researchgate.net

Rare-earth intermetallics display the full spectrum of cooperative magnetic ordering phenomena. These include:

Ferromagnetism: A state where all magnetic moments align parallel to each other, resulting in a large net magnetization.

Antiferromagnetism: A state where adjacent magnetic moments align in an antiparallel fashion, leading to a zero or very small net magnetization. This is a common ground state for many rare-earth compounds.

Ferrimagnetism: Similar to antiferromagnetism, but the antiparallel moments are unequal in magnitude, resulting in a net spontaneous magnetization.

Helical and Conical Structures: More complex, non-collinear arrangements where the direction of the magnetic moments rotates progressively from one crystal plane to the next. In a simple helical structure, the moments rotate within a plane, while in a conical structure, they have a constant component along the propagation axis and another component that rotates.

In the specific case of the well-studied compound ErRu₂Si₂ , which crystallizes in a tetragonal structure, the magnetic ground state is antiferromagnetic. researchgate.net Neutron diffraction studies have revealed that below its Néel temperature (Tₙ) of approximately 6 K, ErRu₂Si₂ develops a partially squared modulated antiferromagnetic structure. researchgate.net This indicates a complex arrangement where the magnitude of the erbium magnetic moments varies sinusoidally through the crystal lattice, with some degree of "squaring up" due to the presence of higher-order harmonics.

The magnetic coupling between atoms in rare-earth-transition metal intermetallics is not direct but is mediated by the conduction electrons. This indirect exchange is the primary driver of magnetic ordering.

RE-RE Interactions: The coupling between the localized 4f magnetic moments of the rare-earth ions (in this case, Er-Er) is predominantly governed by the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. In this mechanism, the 4f moment polarizes the spins of the itinerant conduction electrons, and this spin polarization is then sensed by neighboring 4f moments, leading to an effective long-range interaction. The nature of this interaction (ferromagnetic or antiferromagnetic) oscillates with the distance between the ions. In many RE intermetallics, these interactions occur via the 5d conduction electrons. researchgate.net

Ru-Ru Interactions: While ruthenium metal itself is paramagnetic at room temperature, interactions between ruthenium atoms can become significant in intermetallic compounds. wikipedia.org Depending on the distance and electronic band structure, these interactions can favor either ferromagnetic or antiferromagnetic alignment. In systems like Ru/Fe/Ru trilayers, the exchange constants between ruthenium and iron layers, as well as between neighboring ruthenium atoms, are crucial for determining the magnetic ground state. aps.org The strength and sign of these interactions are highly sensitive to the atomic environment and interatomic distances.

The 4f electrons of a rare-earth ion in a solid are subject to the electrostatic potential created by the surrounding ions, an effect known as the Crystalline Electric Field (CEF). bohrium.com The CEF does not affect the spin of the electrons directly but interacts with the aspherical charge distribution of the 4f electron cloud, lifting the degeneracy of the free-ion energy levels.

This splitting of the energy levels has profound consequences for the magnetic properties:

Magnetic Anisotropy: The CEF creates preferred directions for the alignment of the magnetic moments, known as easy and hard axes of magnetization. This is because the energy of the 4f electron cloud depends on its orientation relative to the crystal lattice.

Reduced Magnetic Moment: The CEF can lead to a ground state where the magnetic moment is smaller than the free-ion value.

In ErRu₂Si₂, the tetragonal crystal structure results in a low-symmetry CEF at the erbium site. This field splits the ground state multiplet of the Er³⁺ ion and is the primary source of the compound's very strong magnetic anisotropy. researchgate.net Calculations and experimental data show that the magnetic properties are highly directional, a direct consequence of the CEF interaction. researchgate.net

Characterization Techniques for Magnetic Properties

To experimentally probe the complex magnetic phenomena in erbium-ruthenium intermetallics, a suite of complementary characterization techniques is employed.

Magnetization (M) and magnetic susceptibility (χ = M/H, where H is the applied magnetic field) are fundamental tools for characterizing the magnetic state of a material. e-magnetica.plwikipedia.org

Magnetic Susceptibility vs. Temperature: Measuring susceptibility as a function of temperature is crucial for identifying magnetic ordering temperatures. A sharp peak or cusp in the susceptibility curve typically signals a transition from a paramagnetic state to an ordered state (e.g., antiferromagnetic). For ErRu₂Si₂, these measurements pinpoint the Néel temperature at Tₙ ≈ 6 K. researchgate.net The anisotropic nature of the material is evident from measurements on single crystals, which show vastly different susceptibility values depending on the direction of the applied magnetic field relative to the crystallographic axes.

Magnetization vs. Field: Isothermal magnetization curves provide information about the type of magnetic ordering and anisotropy. For ErRu₂Si₂, measurements along different crystal directions reveal field-induced multi-step magnetic phase transitions, highlighting the strong magnetic anisotropy. researchgate.net

Magnetic Properties of ErRu₂Si₂
PropertyValueNotes
Magnetic Ordering TypeAntiferromagneticComplex modulated structure below Tₙ.
Néel Temperature (Tₙ)~6 KDetermined from specific heat and susceptibility measurements. researchgate.net
Ordered Magnetic Moment (Er³⁺)7.3 µBMeasured at low temperature (1.8 K). researchgate.net
Magnetic AnisotropyStrongly anisotropicEasy axis along the aps.org direction due to CEF effects. researchgate.net

While magnetization measurements reveal the presence of magnetic order, neutron diffraction is the premier technique for determining the precise arrangement of magnetic moments in a crystal lattice. Neutrons possess a magnetic moment, which allows them to scatter from the ordered magnetic moments of atoms in addition to the atomic nuclei.

By analyzing the positions and intensities of magnetic Bragg peaks, which appear in the diffraction pattern below the ordering temperature, the magnetic structure can be resolved. For ErRu₂Si₂, neutron diffraction measurements on single crystals at 1.8 K were essential in identifying its complex magnetic structure. researchgate.net The results established a partially squared modulated structure with a magnetic wave vector q = (1/5, 0, 0), which describes the periodicity of the magnetic modulation relative to the crystal lattice. researchgate.net

Structural and Magnetic Parameters of ErRu₂Si₂ from Neutron Diffraction
ParameterValueReference
Crystal StructureTetragonal (ThCr₂Si₂-type) researchgate.net
Measurement Temperature1.8 K researchgate.net
Magnetic StructurePartially squared modulated antiferromagnetic researchgate.net
Magnetic Wave Vector (q)(1/5, 0, 0) researchgate.net

Mössbauer Spectroscopy for Hyperfine Interactions

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of a nucleus, providing detailed information about hyperfine interactions. liv.ac.uknih.govmdpi.comscirp.org These interactions arise from the coupling of the nuclear moments with the surrounding electronic and magnetic fields. liv.ac.uk

A comprehensive search of the scientific literature reveals a notable absence of studies employing Mössbauer spectroscopy to investigate the hyperfine interactions specifically within the Erbium--ruthenium (2/7) compound. While the technique is widely used for studying iron-containing materials and some rare-earth isotopes, nih.govmdpi.com there are no available reports of its application to this particular erbium-ruthenium intermetallic. Consequently, there is no experimental data on parameters such as the isomer shift, quadrupole splitting, or hyperfine magnetic fields for the Er or Ru nuclei in Er₂Ru₂O₇ obtained through this method.

Theoretical Modeling of Magnetic Interactions

Theoretical models are crucial for understanding the nature of magnetic exchange interactions and predicting the magnetic ground states of complex materials. aps.org

The mean-field random alloy theory is a theoretical framework often used to describe the magnetic properties of disordered alloys. It approximates the complex interactions between magnetic moments in an alloy by considering an average or "mean" field experienced by each moment.

There are no specific theoretical studies in the available scientific literature that apply the mean-field random alloy theory to the Erbium-Ruthenium (Er-Ru) system. This theoretical approach is more commonly applied to binary alloys with substitutional disorder, and its direct applicability to the ordered intermetallic compound Er₂Ru₂O₇ may be limited.

The prediction of the magnetic ground state of a material involves determining the lowest energy spin configuration. This is often achieved through a combination of theoretical calculations, such as those based on density functional theory (DFT), and symmetry analysis.

While the magnetic ground states of various pyrochlore (B1171951) oxides have been a subject of intense theoretical investigation, specific and detailed predictions for the magnetic ground state of Er₂Ru₂O₇ are not extensively documented in the available literature. One study mentions that the magnetic ground states of R₂Ru₂O₇ pyrochlores (where R includes Er) have been predicted using a combination of cluster-multipole theory and spin-density-functional theory. researchgate.net However, the specific details of the predicted ground state for Er₂Ru₂O₇ are not provided in the accessible abstracts. The complex interplay between the magnetic moments of the Er³⁺ and Ru⁴⁺ ions, along with the frustrated geometry of the pyrochlore lattice, makes the theoretical prediction of its magnetic ground state a challenging endeavor.

Investigation of Magnetic Ordering in the Context of Er₂Ru₂O₇

Experimental investigations, particularly neutron scattering, have provided significant insights into the magnetic ordering of Er₂Ru₂O₇.

Powder neutron diffraction studies have been instrumental in determining the magnetic structure of this compound at low temperatures. researchgate.net These experiments have revealed that Er₂Ru₂O₇ undergoes magnetic transitions leading to a long-range ordered state. researchgate.net The magnetic ordering occurs in a two-step process. The magnetic moments of the Ru⁴⁺ ions are the first to order at a relatively high temperature of approximately 90 K. researchgate.net As the temperature is further decreased, the magnetic moments of the Er³⁺ ions also exhibit ordering at around 10 K. researchgate.net

The magnetic structure of Er₂Ru₂O₇ differs from that observed in some other members of the R₂Ru₂O₇ series, such as those with Ho and Yb, highlighting the sensitivity of the magnetic ordering to the specific rare-earth ion and its single-ion anisotropy. unibo.itarxiv.org

Superconducting Behavior in Erbium Ruthenium Systems

Overview of Superconductivity in Rare-Earth Transition Metal Compounds

Superconductivity in compounds combining rare-earth (RE) and transition metal (TM) elements is a significant area of research in condensed matter physics. These materials are notable for the fascinating interplay between the localized 4f electrons of the rare-earth ions, which often carry a magnetic moment, and the itinerant d-electrons of the transition metals, which are typically responsible for the superconducting Cooper pairs. scispace.com The presence of a magnetic rare-earth element in a superconducting material was once thought to be incompatible with superconductivity, as the magnetic moments were expected to break the Cooper pairs. However, numerous families of RE-TM compounds, such as the ternary silicides, borides, and borocarbides, have demonstrated the coexistence of long-range magnetic ordering and superconductivity. scispace.commpg.de

The unique properties of these materials have provided the first opportunities to explore the interaction between superconductivity and magnetism. scispace.com In many of these systems, the superconducting transition temperature (T_c) is influenced by the specific rare-earth element, its magnetic moment, and its arrangement in the crystal lattice. The transition metals also play a crucial role, with elements like ruthenium, rhodium, and nickel frequently featuring in these superconducting compounds. mpg.de The electronic structure, particularly the density of states at the Fermi level, is a key factor in determining the superconducting properties. aps.org The investigation into these materials is driven by both fundamental scientific curiosity and the potential for technological applications, as some exhibit high upper critical fields. scispace.com

Identification of Superconducting Phases in Er-Ru Systems

Specific research into binary Erbium-Ruthenium compounds is not extensively detailed in the literature regarding superconductivity. However, superconductivity has been identified in more complex ternary and quaternary systems where both erbium and ruthenium are present. These compounds serve as important examples of the superconducting behavior emerging from the combination of these elements.

One such system is the substituted rhodium boride, Dy_1-x_Er_x_Rh_3.8_Ru_0.2_B_4. In this series, the partial replacement of the magnetic rare-earth element Dysprosium (Dy) with Erbium (Er) has a significant effect on the superconducting properties. Research has shown that increasing the erbium content (x) leads to a notable increase in the superconducting transition temperature (T_c). aip.org

Another class of materials includes the rutheno-cuprates, such as RuSr_2_RECu_2_O_8, where superconductivity has been reported for compounds with RE = Dy, Ho, and Er. aip.org In these materials, superconductivity is understood to occur in the CuO_2_ planes, while magnetic ordering arises from the Ru-O_2_ planes. aip.orgbnl.gov

The following table summarizes the superconducting transition temperatures for some Erbium-Ruthenium containing compounds.

CompoundSuperconducting Transition Temperature (T_c)Notes
Dy_0.8_Er_0.2_Rh_3.8_Ru_0.2_B_45.2 KT_c increases with Er content. aip.org
Dy_0.6_Er_0.4_Rh_3.8_Ru_0.2_B_46.0 KT_c increases with Er content. aip.org
Dy_0.6_Y_0.4_Rh_3.85_Ru_0.15_B_4~7.0 KReplacement of magnetic Er^3+ with non-magnetic Y^3+ does not significantly alter T_c. aip.org
RuSr_2_ErCu_2_O_8Not specifiedSuperconductivity and magnetism are known to coexist in this family of compounds. aip.org

This table is interactive. Users can sort columns by clicking on the headers.

Interplay between Magnetic Ordering and Superconductivity

The coexistence of superconductivity and magnetic order is a hallmark of many rare-earth transition metal compounds, and systems containing erbium and ruthenium are no exception. bnl.gov This interplay is complex, as the internal magnetic fields generated by ordered magnetic moments are generally detrimental to conventional superconductivity.

In rutheno-cuprate systems like RuSr_2_Eu_1.4_Ce_0.6_Cu_2_O_10-δ, the magnetic ordering of the ruthenium spins (T_m) occurs at a much higher temperature than the onset of superconductivity (T_c). aip.org For example, in the related RuSr_2_GdCu_2_O_8-δ compound, T_m is approximately 132 K, while T_c is around 45 K. aip.org This phenomenon, where magnetism sets in at a higher temperature than superconductivity, is a distinguishing feature of the rutheno-cuprates. aip.org The nature of the magnetic order itself is still a subject of debate, with possibilities including weak ferromagnetism, the formation of magnetic clusters, or a spin-glass state. aip.orgbnl.gov

In the boride system Dy_1-x_Er_x_Rh_3.8_Ru_0.2_B_4, superconductivity coexists with the magnetic moments of the rare-earth ions. aip.org It was observed that the suppression of the superconducting state by the magnetism of the rare-earth elements does not occur down to the lowest experimental temperatures (1.5 K). aip.org Furthermore, studies on Dy_0.6_Y_0.4_Rh_3.85_Ru_0.15_B_4, which exhibits ferromagnetic ordering at approximately 21 K and superconductivity at around 7 K, show that these two states coexist over a broad temperature range. researchgate.net The fact that replacing the magnetic Er^3+ ion with the non-magnetic Y^3+ ion does not significantly change T_c suggests a complex relationship where the superconductivity is robust against the magnetic influence of the rare-earth sublattice in this particular structure. aip.org

The interaction between the two phenomena can also be cooperative. In some perovskite materials, the magnetic correlation between the rare-earth and ruthenium ions is strong, leading to simultaneous magnetic ordering of both sublattices. aps.org

Potential for Superconductivity in Er2Ru7

There is no specific experimental or theoretical research available in the reviewed literature that identifies or predicts superconductivity in the specific binary compound with the stoichiometry Erbium--ruthenium (2/7), or Er_2_Ru_7. The focus of research in Er-Ru systems has been on more complex ternary and quaternary compounds, as detailed in the sections above.

However, one can speculate on the potential for superconductivity in such a hypothetical compound based on the general characteristics of related materials.

Role of Ruthenium: Ruthenium is a transition metal that is a component of many superconducting compounds, including elemental ruthenium itself (T_c ≈ 0.49 K), rutheno-cuprates, and various ternary phases. bnl.govaps.org Its presence is conducive to superconductivity, often through d-electron pairing.

Role of Erbium: Erbium is a magnetic rare-earth element. As seen in compounds like Dy_1-x_Er_x_Rh_3.8_Ru_0.2_B_4 and RuSr_2_ErCu_2_O_8, its presence is not necessarily destructive to superconductivity and can coexist with it. aip.orgaip.org In the boride system, replacing dysprosium with erbium even raises the superconducting transition temperature. aip.org

Crystal Structure and Stoichiometry: The potential for superconductivity would be critically dependent on the crystal structure of Er_2_Ru_7. The arrangement of atoms, interatomic distances, and electronic band structure are all decisive factors. For instance, in rare earth-transition metal silicides, the occurrence of superconductivity is strongly tied to the specific crystal structure type. scispace.com Different stoichiometries in the same family of compounds can have vastly different properties; for example, in the RE_2_Ir_3_Ge_5 system, compounds with lighter rare earths adopt a structure that can support superconductivity, while the erbium-containing compound (Er_2_Ir_3_Ge_5) forms in a different structure and exhibits semiconducting behavior. arxiv.org

Without experimental synthesis and characterization of the Er_2_Ru_7 phase, any prediction remains speculative. The potential for this compound to be a superconductor would hinge on it forming a crystal structure that supports a favorable electronic density of states at the Fermi level and manages the interplay with the magnetic moments of the Erbium ions in a way that allows for the formation and persistence of Cooper pairs.

Advanced Computational and Theoretical Approaches for Erbium Ruthenium Intermetallics

First-Principles Calculations for Structure and Properties

First-principles, or ab initio, calculations are a cornerstone of modern computational materials science. These methods derive the properties of a system by solving the fundamental quantum mechanical equations governing the behavior of electrons, without relying on experimental data or empirical models. northwestern.eduresearchgate.net For Er-Ru intermetallics, these calculations provide profound insights into their ground-state properties.

Ab initio methods are instrumental in determining the thermodynamic stability of various Er-Ru compounds by calculating their enthalpies of formation. tandfonline.comtandfonline.comfigshare.com A negative enthalpy of formation indicates that a compound is stable relative to its constituent elements and is likely to form. researchgate.net Beyond stability, these calculations can predict a wide range of characteristics, including:

Structural Properties : Equilibrium lattice parameters, cell volume, and the most stable crystal structures. ed.ac.uk

Mechanical Properties : Elastic constants, bulk modulus, shear modulus, and hardness, which are crucial for assessing the material's suitability for structural applications. ed.ac.uk

Electronic Properties : Density of states and band structure, which determine the metallic, semiconducting, or insulating nature of the compound. researchgate.netnih.govscirp.org

Vibrational Properties : Phonon dispersion curves, which can confirm the dynamic stability of a predicted crystal structure. ed.ac.ukaps.org

High-throughput first-principles calculations have become a powerful tool for systematically screening large numbers of potential compounds, mapping out the phase stability landscape for binary and ternary alloy systems. aps.orgaps.org This approach has been successfully used to study ruthenium binary alloys with various transition metals, predicting novel compounds even in systems previously thought to be phase-separating. aps.org

Density Functional Theory (DFT) is the most widely used first-principles method for solids due to its favorable balance of accuracy and computational cost. researchgate.netrsc.orgrsc.org DFT simplifies the complex many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential, with the electron density as the central variable. arxiv.org

In the context of Er-Ru intermetallics, DFT is employed to:

Optimize Crystal Structures : Determine the lowest-energy atomic arrangements and lattice parameters for known or hypothetical Er-Ru compounds. scirp.orgrsc.org

Calculate Formation Energies : Assess the thermodynamic stability of different stoichiometries (e.g., Er₃Ru, ErRu₂, etc.) to predict which phases are likely to exist. researchgate.net A recent study on the Er-Ru system utilized DFT to calculate the formation enthalpies of five different intermetallic compounds. tandfonline.com

Analyze Electronic Structure : Investigate the electronic density of states (DOS), which reveals the contributions of erbium and ruthenium orbitals to the electronic structure and helps explain bonding characteristics and electrical properties. nih.gov The nature of the DOS at the Fermi level indicates whether the material is metallic. nih.gov

Predict Mechanical and Dynamic Stability : DFT calculations of elastic constants and phonon spectra are used to verify that a predicted structure is both mechanically and dynamically stable. ed.ac.uk

The insights gained from DFT calculations are crucial for populating materials databases and providing the foundational data needed for higher-level modeling techniques like CALPHAD and machine learning. researchgate.netaps.org

While DFT calculations typically focus on static, zero-temperature properties, ab initio molecular dynamics (AIMD) extends these first-principles methods to finite temperatures. researchgate.net In AIMD, the forces acting on each atom are calculated directly from the electronic structure at every step of a molecular dynamics simulation. researchgate.net This allows for the simulation of atomic motion and the study of dynamic processes without relying on empirical interatomic potentials. nih.gov

Although specific AIMD studies on Er-Ru intermetallics are not widely reported, the technique offers significant potential for investigating:

Phase Transitions : Simulating the structural transformations that occur at high temperatures.

Thermal Properties : Calculating thermal expansion coefficients and understanding the behavior of the material near its melting point.

Diffusion Mechanisms : Observing the movement of atoms within the crystal lattice to understand diffusion kinetics, which is important for processes like alloy formation and degradation.

Liquid and Amorphous Structures : Simulating the disordered atomic arrangements in the liquid state or in amorphous phases created by rapid quenching. researchgate.netresearchgate.net

AIMD simulations on ruthenium and its alloys have been used to validate classical potentials and study the properties of the liquid phase, demonstrating the power of this method to provide a deeper understanding of material dynamics from first principles. researchgate.netresearchgate.net

CALPHAD (CALculation of PHAse Diagrams) Modeling for Phase Equilibria

The CALPHAD methodology is a powerful computational tool for creating thermodynamic databases and calculating phase diagrams. nih.gov It bridges the gap between theoretical calculations and experimental data by developing thermodynamic models for the Gibbs free energy of each phase in a system. jmaterenvironsci.com These models are parameterized by fitting to a combination of experimental phase equilibrium data and theoretical data from first-principles calculations. tandfonline.comtandfonline.com

A comprehensive thermodynamic assessment of the erbium-ruthenium binary system has been performed using the CALPHAD approach, integrating ab initio calculations for the enthalpies of formation of the intermetallic compounds. tandfonline.comtandfonline.comfigshare.comtandfonline.cominformahealthcare.com

Key aspects of the CALPHAD modeling for the Er-Ru system include:

Phase Models : Different models are used to describe the Gibbs energy of various phases. For instance, the liquid phase was described using an exponential model, while a solution model was applied for the HCP (Er, Ru) solid solution. tandfonline.comtandfonline.com

Stoichiometric Compounds : The intermetallic compounds in the system, including Er₃Ru, Er₅Ru₂, Er₃Ru₂, ErRu₂, and Er₄₄Ru₂₅, were treated as stoichiometric phases in the model. tandfonline.comtandfonline.com

Phase Diagram Calculation : By minimizing the total Gibbs free energy of the system at different temperatures and compositions, the model can generate the complete Er-Ru phase diagram, showing the stable phases and their equilibrium boundaries. tandfonline.com

The resulting calculated phase diagram shows good agreement with available experimental data, validating the thermodynamic database. tandfonline.comtandfonline.com This database is invaluable for materials design, as it allows for the prediction of phase equilibria in multicomponent systems and provides crucial information for designing heat treatment and processing schedules for Er-Ru-containing alloys. nih.gov

Calculated Enthalpies of Formation for Er-Ru Intermetallics
CompoundCrystal StructureCalculated Enthalpy of Formation (kJ/mol-atom)
Er₃RuFe₃C-21.78
Er₅Ru₂Mn₅C₂-28.59
Er₃Ru₂--33.15
Er₄₄Ru₂₅Y₄₄Ru₂₅-31.95
ErRu₂MgZn₂-28.09

Note: Data sourced from a CALPHAD study incorporating ab-initio calculations. The crystal structure for Er₃Ru₂ was not specified in the source. tandfonline.com

Machine Learning and Data-Driven Approaches for Material Prediction

In recent years, machine learning (ML) and data-driven methods have emerged as a new paradigm in materials science, complementing traditional computational and experimental approaches. engineering.com These methods leverage statistical algorithms to learn from existing materials data and make rapid predictions about the properties of new or uncharacterized materials. aip.orgrsc.org

For intermetallic systems like Er-Ru, ML can significantly accelerate the discovery process. tandfonline.com The general workflow involves:

Data Curation : Assembling a large dataset of materials and their properties. This data can come from experimental literature or, more commonly, from high-throughput DFT calculations that populate large databases like the Materials Project. aps.org

Feature Engineering : Representing each material by a set of numerical descriptors, or "features," that capture its essential chemical and structural information.

Model Training : Training an ML algorithm (e.g., K-Nearest Neighbors, Random Forest, XGBoost) on the curated dataset to find complex relationships between the features and the target properties. arxiv.orgresearchgate.net

Prediction and Discovery : Using the trained model to predict the properties of new candidate materials, allowing for the rapid screening of vast compositional spaces to identify promising compounds for further investigation. engineering.com

While specific ML models for the Er-Ru system are not yet prominent, the approach is broadly applicable to rare-earth-transition metal alloys. arxiv.orgresearchgate.net ML models can be trained to predict various properties, including thermodynamic stability (formation energy), crystal structure, and electronic properties (e.g., bandgap). engineering.com This data-driven approach has proven effective in identifying new alloys and predicting defect behavior in intermetallics, offering a computationally inexpensive alternative to brute-force first-principles calculations. engineering.comtandfonline.com

Computational Design and Optimization of Er-Ru Compounds

Computational design and optimization represent the synthesis of the aforementioned theoretical approaches into a cohesive workflow for the targeted discovery of new materials. This integrated strategy enables a rational, hypothesis-driven search for Er-Ru compounds with specific, desirable properties.

The design loop can be envisioned as follows:

High-Throughput Screening : An initial, broad search for stable Er-Ru compounds across various stoichiometries is performed using high-throughput DFT calculations or rapid predictions from trained ML models. aps.org This step identifies a list of potentially synthesizable candidates.

Property Calculation : For the most promising candidates, more detailed first-principles calculations are performed to accurately predict key properties such as mechanical strength, electronic structure, and dynamic stability. researchgate.net

Phase Stability Analysis : The CALPHAD method is used to place these new compounds within the context of the broader Er-Ru phase diagram. tandfonline.comtandfonline.com This helps determine the temperature and composition ranges where the desired phase is stable and provides guidance for synthesis and processing.

Experimental Validation : The most promising candidates identified through this computational funnel are then prioritized for experimental synthesis and characterization, providing crucial feedback to refine and improve the computational models.

This integrated computational materials engineering (ICME) approach minimizes the trial-and-error of traditional experimental discovery. It allows researchers to efficiently navigate the vast parameter space of possible alloy compositions to optimize for specific performance criteria, accelerating the development of next-generation materials based on the erbium-ruthenium system.

Summary of Computational Approaches for Er-Ru Intermetallics
TechniquePrimary PurposeKey Predicted Properties
Density Functional Theory (DFT)Calculate ground-state properties from first principlesFormation enthalpy, crystal structure, electronic band structure, elastic constants, phonon dispersion
Ab-initio Molecular Dynamics (AIMD)Simulate atomic motion at finite temperaturesPhase transition dynamics, thermal expansion, diffusion coefficients, liquid structure
CALPHADModel thermodynamic properties and calculate phase diagramsPhase equilibria, transition temperatures, Gibbs free energy of phases, mixing enthalpies
Machine Learning (ML)Rapidly predict properties based on existing dataFormation energy, material stability, crystal structure classification, bandgap

Future Research Directions and Uncharted Territories in Erbium Ruthenium Intermetallics

Exploration of Metastable and High-Pressure Phases

The synthesis of novel materials is often achieved by exploring conditions beyond standard temperature and pressure. High-pressure synthesis, in particular, has proven to be a powerful technique for creating new compounds and phases that are not accessible under ambient conditions. amu.edu.plnih.govresearchgate.net The application of high pressure can alter the thermodynamic landscape, favoring the formation of denser and more complex crystal structures. amu.edu.pl In the context of the Er-Ru system, high-pressure synthesis could be a key method to produce metastable phases, including the elusive Er2Ru7. The use of diamond anvil cells allows for the simultaneous application of high pressure and temperature, creating an environment where novel chemical reactions can occur. researchgate.netfrontiersin.org

Furthermore, the study of metastable phases is crucial for understanding the full spectrum of a material system's properties. aimnet.it Metastable phase diagrams, which consider phases that are kinetically trapped, can provide a more complete picture of potential material structures. aimnet.it Techniques for achieving metastable phases, such as rapid solidification, could be employed to explore new compositions in the Er-Ru system. aimnet.itaps.org The investigation of such phases is not only of fundamental scientific interest but also holds the potential for discovering materials with enhanced or entirely new functionalities.

Synthesis and Characterization of Novel Stoichiometries, Including Er2Ru7

While the known Er-Ru phase diagram includes compounds such as Er3Ru, Er5Ru2, Er3Ru2, ErRu2, and Er44Ru25, there is empirical evidence suggesting the formation of a new phase at approximately 40 at% Ru. informahealthcare.com This observation underscores the potential for discovering additional stable or metastable compounds within this binary system. The synthesis of a ruthenium-rich phase like Er2Ru7 would likely require non-equilibrium techniques or high-pressure methods.

Potential synthesis routes for novel Er-Ru stoichiometries could include:

Arc Melting: This technique, often used for producing intermetallic compounds, involves melting the constituent elements in an inert atmosphere. chemistryviews.org Subsequent annealing at high temperatures could promote the formation of the desired phase.

High-Pressure, High-Temperature (HPHT) Synthesis: As discussed, HPHT methods can stabilize novel crystal structures that are not thermodynamically favored at ambient pressure. amu.edu.plnih.gov

Mechanical Alloying: This solid-state powder processing technique involves repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill, and can be used to produce both stable and metastable alloy phases. nih.gov

Once synthesized, the characterization of any new Er-Ru compound would be paramount. This would involve a suite of analytical techniques to determine its crystal structure, composition, and physical properties.

Characterization Technique Information Obtained
X-Ray Diffraction (XRD)Crystal structure, lattice parameters, phase purity. researchgate.net
Scanning Electron Microscopy (SEM)Microstructure, morphology, elemental distribution (with EDS). mdpi.com
Transmission Electron Microscopy (TEM)Atomic-level structure, defects, and crystallography. researchgate.net
Differential Thermal Analysis (DTA)Phase transition temperatures, melting points. informahealthcare.com
Magnetic Property Measurement System (MPMS)Magnetic susceptibility, magnetization, ordering temperatures.
Physical Property Measurement System (PPMS)Electrical resistivity, heat capacity.

The successful synthesis and characterization of Er2Ru7 or other novel stoichiometries would significantly advance the understanding of the Er-Ru system and the broader field of rare-earth intermetallics.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation dynamics of intermetallic compounds is crucial for controlling their synthesis and properties. Advanced in-situ characterization techniques offer a window into these processes as they occur. mdpi.com Synchrotron X-ray and neutron diffraction, for example, can be used to monitor phase transformations and reaction kinetics in real-time during synthesis or under varying environmental conditions like temperature and pressure. researchgate.netscientific.net

In-situ scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can provide real-time visualization of microstructural evolution, such as nucleation and growth of intermetallic phases at interfaces. mdpi.com These techniques could be invaluable for studying the formation of Er-Ru compounds, providing insights into the mechanisms that govern their structure and morphology. mdpi.com The data obtained from in-situ studies can be used to refine synthesis parameters and to validate theoretical models of phase formation.

Development of Enhanced Theoretical Models Incorporating Complex Interactions

Theoretical modeling plays a vital role in predicting the existence of new compounds and understanding their properties. For rare-earth-transition metal alloys, theoretical models must account for the complex interactions that govern their behavior, including the localized nature of the rare-earth 4f electrons, spin-orbit coupling, and crystal field effects. ufn.ruaps.orgaps.org

First-principles calculations based on density functional theory (DFT) can be used to predict the structural stability and electronic properties of hypothetical compounds like Er2Ru7. mdpi.comrsc.org The CALPHAD (Calculation of Phase Diagrams) approach, which combines thermodynamic modeling with experimental data, can be used to construct and refine the Er-Ru phase diagram, providing a theoretical framework for guiding experimental synthesis efforts. informahealthcare.com The development of more sophisticated theoretical models that can accurately capture the intricate interplay of structural, electronic, and magnetic properties is essential for accelerating the discovery of new materials in the Er-Ru system and beyond. researchgate.net

Potential for Er2Ru7 in Advanced Material Applications

The potential applications of a novel compound like Er2Ru7 are intrinsically linked to its yet-to-be-determined properties. However, by examining the characteristics of other rare-earth-ruthenium and rare-earth-transition metal intermetallics, we can speculate on promising areas of application.

Rare-earth intermetallics are known for their diverse and technologically important magnetic properties. nih.gov Depending on its crystal structure and the nature of the magnetic exchange interactions between the erbium and ruthenium atoms, Er2Ru7 could exhibit a range of magnetic behaviors, including:

Permanent Magnets: If the compound possesses high magnetic anisotropy and a suitable Curie temperature, it could be a candidate for permanent magnet applications. nih.gov

Magnetocaloric Materials: Materials that exhibit a large change in temperature in response to a magnetic field are of interest for magnetic refrigeration technologies. Some rare-earth intermetallics show promising magnetocaloric effects. nih.gov

Spintronics: The unique magnetic and electronic properties of rare-earth-transition metal alloys make them relevant for spintronic devices, which utilize the spin of electrons in addition to their charge. aps.org

Beyond magnetism, the combination of a rare-earth element with a platinum-group metal could lead to interesting catalytic or electronic properties. The high melting point and chemical stability often associated with such intermetallics could also make them suitable for high-temperature structural applications. scispace.com The exploration of Er2Ru7 and other novel erbium-ruthenium compounds therefore holds the promise of not only expanding fundamental scientific knowledge but also of discovering new materials with practical applications.

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